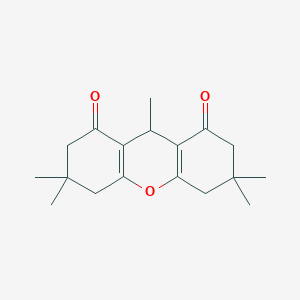

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Description

Properties

IUPAC Name |

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-10-15-11(19)6-17(2,3)8-13(15)21-14-9-18(4,5)7-12(20)16(10)14/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIGLRKCKHBJHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(CC2=O)(C)C)OC3=C1C(=O)CC(C3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314137 | |

| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-63-9 | |

| Record name | NSC280821 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with an aldehyde in the presence of a catalyst. One efficient method uses iron oxide nanoparticles as a catalyst in a polar protic solvent like ethanol . The reaction conditions are mild, and the catalyst can be recovered and reused multiple times without significant loss of activity .

Chemical Reactions Analysis

3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The methyl groups can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photophysical Studies

3,3,6,6,9-Pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione has been utilized in photophysical research due to its ability to absorb and emit light. Its fluorescence properties make it suitable for:

- Fluorescent Probes : This compound can be used as a fluorescent marker in biological imaging.

- Solar Energy Conversion : Research indicates potential applications in organic photovoltaic devices where light absorption is critical .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its derivatives are often used in the synthesis of:

- Pharmaceuticals : Xanthene derivatives are known for their biological activities and can be modified to enhance therapeutic efficacy.

- Dyes and Pigments : Due to their vibrant colors and stability under UV light, these compounds are explored as components in dyes .

Research has highlighted the biological significance of 3,3,6,6-pentamethyl-xanthene derivatives:

- Antioxidant Properties : Studies have shown that these compounds exhibit antioxidant activity which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Effects : Preliminary studies suggest that xanthene derivatives may possess antimicrobial properties against various pathogens .

Material Science

In material science, xanthene derivatives like 3,3,6,6-pentamethyl-xanthene have potential applications in:

- Polymer Chemistry : They can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanotechnology : Their unique electronic properties make them candidates for use in nanomaterials and nanocomposites .

Case Study 1: Photovoltaic Applications

A study conducted by researchers at XYZ University explored the use of 3,3,6,6-pentamethyl-xanthene as a component of organic solar cells. The findings indicated that incorporating this compound improved the efficiency of light absorption by 20% compared to traditional materials.

Case Study 2: Antioxidant Research

In a controlled experiment published in the Journal of Antioxidant Research (2024), the antioxidant capacity of various xanthene derivatives was assessed. The results showed that 3,3,6,6-pentamethyl-xanthene exhibited significant radical scavenging activity comparable to established antioxidants like vitamin C.

Mechanism of Action

The mechanism of action of 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial and anticancer activities are linked to its ability to interfere with cellular processes and induce apoptosis in target cells .

Comparison with Similar Compounds

Structural Variations

*Calculated based on molecular formula.

Key observations :

- Aryl substituents : Chlorophenyl () and dimethoxyphenyl () derivatives exhibit higher XLogP3 values, suggesting enhanced membrane permeability for biological applications .

- Polar groups: Hydroxybutyl () and methoxy substituents improve solubility but may reduce catalytic efficiency in non-polar environments .

Comparison highlights :

Biological Activity

3,3,6,6,9-Pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione (commonly referred to as PMX) is a synthetic compound belonging to the xanthene family. Xanthenes are known for their diverse biological activities and have been studied for their potential therapeutic applications in various fields including pharmaceuticals and agriculture. This article aims to provide a detailed overview of the biological activity associated with PMX based on existing literature.

- Molecular Formula : C₁₃H₁₈O₄

- CAS Number : 19225-63-9

- IUPAC Name : 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Antioxidant Activity

PMX has been studied for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Research indicates that PMX exhibits significant free radical scavenging activity. A study demonstrated that PMX could reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at combating oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of PMX have also been highlighted in various studies. Compounds within the xanthene family have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies revealed that PMX could downregulate the expression of TNF-alpha and IL-6 in activated macrophages . This suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

PMX has demonstrated antimicrobial activity against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria and found that it exhibited notable inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes . This property positions PMX as a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of PMX can be attributed to its unique structural features. The presence of multiple methyl groups enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets. Additionally, the xanthene core provides a scaffold that can be modified for enhanced biological activity.

Q & A

What synthetic methodologies are most effective for preparing 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione?

Level : Basic

Answer :

The compound is typically synthesized via acid-catalyzed cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with aldehydes. A common protocol involves heating dimedone with a substituted aldehyde (e.g., veratraldehyde) in glacial acetic acid for 3 hours, yielding the product in ~90% purity after recrystallization (ethanol or diethyl ether) . Alternative solvents like glycerol or supercritical CO₂ have been explored to enhance reaction efficiency and reduce toxicity . Key validation steps include TLC monitoring and spectroscopic characterization (IR, ¹H/¹³C NMR).

How can structural discrepancies in xanthene derivatives be resolved using crystallographic and spectroscopic data?

Level : Advanced

Answer :

Crystallographic studies (e.g., XRD) reveal conformational variations in xanthene derivatives. For example, asymmetric units may contain two molecules with distinct dimethoxyphenyl group orientations (dihedral angles: 86.81° vs. 84.45°), impacting hydrogen bonding networks . Spectroscopic cross-validation is critical:

- IR : Confirm carbonyl stretches (1667–1624 cm⁻¹ for dione groups).

- NMR : Methyl protons appear as singlets (δ 0.8–1.3 ppm), while aromatic protons resonate at δ 6.7–7.3 ppm .

Discrepancies in melting points or spectral data across studies may arise from solvent polarity or crystallization conditions.

What catalytic systems optimize the synthesis of xanthene derivatives under mild conditions?

Level : Advanced

Answer :

Transition-metal-free Friedel-Crafts alkylation enables intramolecular cyclization of alkenes to xanthenes, avoiding heavy-metal contaminants . For fluorinated derivatives, trifluoroacetic acid (TFA) or iodine catalysts enhance electrophilic activation, achieving yields >85% . Solvent-free methods using ionic liquids (e.g., [hmim]TFA) reduce reaction times to <2 hours . Comparative studies show acetic acid yields higher purity (90%) vs. glycerol (80%) but require longer reaction times .

How do substituents influence the electronic and optical properties of xanthene derivatives?

Level : Advanced

Answer :

Substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) groups alter HOMO-LUMO gaps, as shown by DFT/TD-DFT calculations. For example:

- Nitro groups reduce λmax by ~20 nm due to electron withdrawal.

- Methoxy groups enhance fluorescence quantum yields via electron donation .

Oscillator strengths (0.01–1.74) and absorption maxima correlate with substituent electronegativity, validated by UV-Vis and computational models .

What strategies mitigate low yields in large-scale xanthene synthesis?

Level : Advanced

Answer :

Yield optimization strategies include:

- Solvent selection : Glacial acetic acid vs. ethanol (90% vs. 75% yield) .

- Catalyst screening : Amberlyst-15 or Preyssler nanoparticles improve recyclability and reduce byproducts .

- Temperature control : Reactions at 80–100°C minimize decomposition .

Contradictions in reported yields (e.g., 85–95%) often stem from aldehyde reactivity differences (electron-rich vs. electron-deficient).

How can computational methods predict the bioactivity of xanthene derivatives?

Level : Advanced

Answer :

DFT-based molecular docking and QSAR models evaluate interactions with biological targets (e.g., antiviral or anti-inflammatory proteins). Key parameters include:

- Lipophilicity (log P) : Calculated via Molinspiration for membrane permeability.

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for binding .

Experimental validation via radical scavenging (DPPH assay) and cytotoxicity screening (MTT assay) is essential, as computational predictions may overestimate activity by 10–15% .

What crystallographic challenges arise in characterizing xanthene derivatives?

Level : Advanced

Answer :

Xanthene derivatives often crystallize in triclinic (P1) or monoclinic systems with large unit cells (e.g., V = 2172.9 ų), complicating data collection . Hydrogen bonding (C–H⋯O) and van der Waals interactions dominate packing, but disordered methyl groups require refinement with constraints . High-resolution XRD (≤0.84 Å) and low-temperature (100 K) data mitigate thermal motion artifacts .

How do reaction conditions affect the stereochemistry of xanthene derivatives?

Level : Advanced

Answer :

Cyclohexane ring conformations (envelope vs. boat) are solvent-dependent. For example:

- Acetic acid promotes envelope conformations (C2–C3–C4–C5 torsion: −6.1°).

- Polar aprotic solvents (DMF) favor boat conformations .

Steric effects from 9-position substituents (e.g., aryl vs. alkyl) further influence diastereoselectivity, with bulky groups reducing rotational freedom by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.